

3-(2-Chloroacetyl)pyridine hydrochloride physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-1-(pyridin-3-YL)ethanone
hydrochloride

Cat. No.: B1354294

[Get Quote](#)

Technical Guide: 3-(2-Chloroacetyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroacetyl)pyridine hydrochloride is a key chemical intermediate widely utilized in pharmaceutical and specialized chemical synthesis. Its structural features make it a valuable building block for the creation of more complex molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its core physical characteristics, methods for its synthesis, and standardized protocols for its physical evaluation.

Physical and Chemical Properties

3-(2-Chloroacetyl)pyridine hydrochloride is a white to off-white crystalline powder.^[1] It is known to be soluble in water and a majority of organic solvents.^[1] The compound typically presents with a faint or characteristic odor.^[1]

Quantitative Data Summary

The key physical and chemical data for 3-(2-Chloroacetyl)pyridine hydrochloride are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	61889-48-3	[2] [3]
Molecular Formula	C ₇ H ₇ Cl ₂ NO	[1] [2] [3]
Molecular Weight	192.04 g/mol	[1]
Melting Point	173-176 °C	[1]
245-250 °C (with decomposition)	[2]	
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water and most organic solvents	[1]
Purity (Typical)	≥98%	[1]

Note on Melting Point Discrepancy: Different sources report varying melting points. This could be attributed to differences in purity, crystalline form, or the method of determination (e.g., decomposition). Researchers should carefully characterize the melting point of their specific batch.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and physical characterization of 3-(2-Chloroacetyl)pyridine hydrochloride.

Synthesis Protocol

The following is a reported method for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.[\[4\]](#)

Step 1: Formation of Hydrochloride Intermediate

- Dissolve 3-Acetylpyridine (100 g, 0.83 mol) in ether (1 L) under rapid stirring.
- Slowly add a 1N ether solution of hydrogen chloride (950 mL).
- Filter the resulting solid, wash it with ether, and dry to yield the hydrochloride intermediate.

Step 2: Chlorination

- Transfer the hydrochloride intermediate to a 5L reactor equipped with a mechanical stirrer.
- Dissolve the intermediate in a solution of acetic acid in 1N HCl (830 mL) and stir until the solution is clear.
- Add N-chlorosuccinimide (111 g, 0.83 mol). The reaction mixture will turn yellow.
- Stir the solution at room temperature for 18 hours, during which it will gradually become a colorless suspension.
- Collect the solid product by filtration and wash with ether.
- The filtrate can be treated with additional N-chlorosuccinimide (80 g, 0.6 mol) and left overnight to recover more product.
- Combine the collected solids to obtain the final product, 3-(2-chloroacetyl)pyridine hydrochloride.

Step 3: Characterization The structure of the synthesized product can be confirmed using spectroscopic methods such as $^1\text{H-NMR}$ and mass spectrometry (MS).[\[4\]](#)

Physical Characterization Protocols

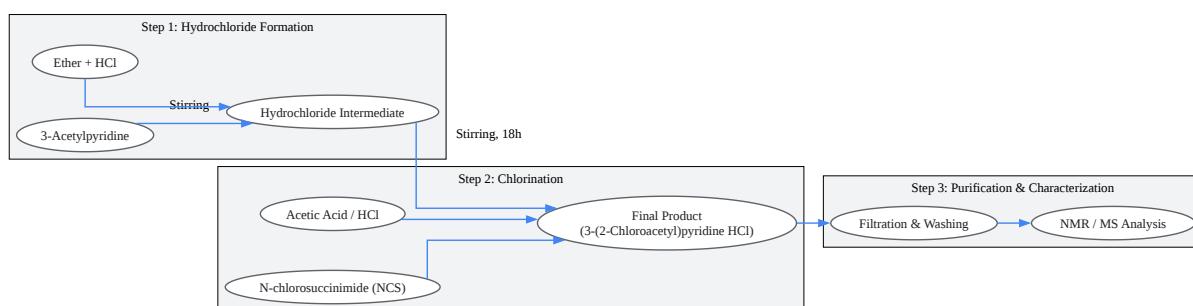
The following are general, standardized procedures for determining the physical characteristics of a crystalline powder like 3-(2-Chloroacetyl)pyridine hydrochloride.

3.2.1 Determination of Melting Point (Capillary Method) This is a common and effective technique for determining the melting point of a crystalline solid.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[2] Crush any coarse crystals using a mortar and pestle.
- Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down.[5] The sample height should be approximately 2-4 mm.[7]
- Measurement: Place the capillary tube in a melting point apparatus. Heat the sample, initially at a medium rate to approach the expected melting point, then slow the heating rate to approximately 1-2 °C per minute for an accurate measurement.[5]
- Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.

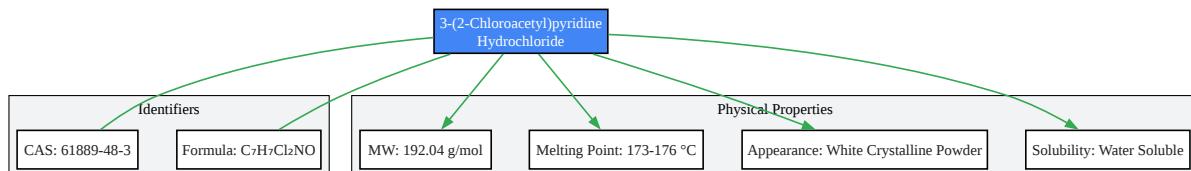
3.2.2 Assessment of Appearance (Visual Inspection) Visual inspection is a critical first step in quality control for any chemical compound.[8][9]

- Setup: Place a small, representative sample of the powder on a clean, dry watch glass or in a clear vial.
- Inspection Environment: Conduct the inspection in a well-lit area against both a black and a white background to enhance the detection of any foreign particles or color inconsistencies. [10][11]
- Procedure: Visually examine the sample for its color, form (e.g., crystalline, amorphous), and the presence of any impurities or foreign matter.[10]
- Documentation: Record the observations, noting the color (e.g., white, off-white), and the overall homogeneity of the powder.


3.2.3 Determination of Solubility A qualitative assessment of solubility can be performed using a straightforward procedure.[1]

- Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.

- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water) in small portions.
- Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.
- Observation: Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in the specific solvent at that concentration. Repeat the process with other solvents as required.


Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.

[Click to download full resolution via product page](#)

Caption: Logical relationship of identifiers and physical properties for the core compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. 61889-48-3 CAS MSDS (3-(2-Chloroacetyl)pyridine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(2-Chloroacetyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. Visual Inspection for Particulate and Defects [pharmuni.com]
- 9. A simplified checklist for the visual inspection of finished pharmaceutical products: a way to empower frontline health workers in the fight against poor-quality medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOP for Visual Inspection of Filled Vials and Ampoules [m-pharmainfo.com]
- 11. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
- To cite this document: BenchChem. [3-(2-Chloroacetyl)pyridine hydrochloride physical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354294#3-2-chloroacetyl-pyridine-hydrochloride-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com